molecular formula C14H12FN3O2S B2688695 N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-76-8

N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2688695
CAS No.: 443329-76-8
M. Wt: 305.33
InChI Key: FJNGKQJWTVKUIV-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H12FN3O2S and its molecular weight is 305.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study focused on the synthesis and pharmacological evaluation of thiazolo[3,2-a]pyrimidine derivatives, including compounds related closely to N-(5-fluoro-2-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, demonstrated significant anti-inflammatory and antinociceptive activities. These compounds were synthesized using 4-fluoroaniline and ethylacetoacetate as starting materials. The evaluation indicated that compounds with an aryl ring substituted with a smaller electron withdrawing group at the fourth position displayed better activity than other derivatives. This suggests the potential for these compounds in developing new anti-inflammatory and pain-relief medications (Alam et al., 2010).

Antimicrobial Activity

Another aspect of research into thiazolo[3,2-a]pyrimidine derivatives, including structures similar to the compound of interest, is their antimicrobial activity. Synthesized compounds exhibited notable efficacy against various bacterial strains, highlighting their potential as antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance, suggesting that these compounds could contribute to the development of new antimicrobial drugs (Kolisnyk et al., 2015).

Anticancer Activity

Research into novel thiazolo[3,2-a]pyrimidine derivatives has also extended into the field of oncology, with some compounds showing promising anticancer activities. These studies involve the synthesis and in vitro evaluation of novel fluorinated thiazolo[4, 5‐d]pyrimidines containing a fluorophenyl moiety, which demonstrated significant anticancer activity against various human tumor cell lines. Such findings underscore the potential of these compounds in cancer therapy, contributing valuable insights into their mechanism of action and therapeutic efficacy (Fahmy et al., 2003).

Fluorescence and Photophysical Properties

Interestingly, derivatives of thiazolo[3,2-a]pyrimidines, including compounds akin to this compound, have been studied for their fluorescence and photophysical properties. These studies suggest potential applications in materials science, such as the development of novel fluorescent materials for imaging and diagnostic purposes (Shi et al., 2016).

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-8-2-3-9(15)6-11(8)17-12(19)10-7-16-14-18(13(10)20)4-5-21-14/h2-3,6-7H,4-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNGKQJWTVKUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.